4-fluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline
Description
4-Fluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline is a fluorinated aniline derivative featuring a pyrazolylmethyl substituent. Its molecular formula is C₁₂H₁₃FN₃, with a molecular weight of 218.25 g/mol. The compound combines a fluoroaniline moiety, which imparts electronic and steric effects, with a 1-methyl-1H-pyrazole group linked via a methylene bridge. While direct data on its synthesis or biological activity is absent in the provided evidence, analogs synthesized via Buchwald−Hartwig amination (e.g., 81% yield for 4-fluoro-N-(p-tolyl)aniline ) and other coupling methods indicate feasible routes for its preparation.
Properties
Molecular Formula |
C11H12FN3 |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
4-fluoro-N-[(2-methylpyrazol-3-yl)methyl]aniline |
InChI |
InChI=1S/C11H12FN3/c1-15-11(6-7-14-15)8-13-10-4-2-9(12)3-5-10/h2-7,13H,8H2,1H3 |
InChI Key |
DLBLTGRRXRGIPS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Schiff Base Formation via Imine Condensation
The foundational step in synthesizing 4-fluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline involves the condensation of 4-fluoroaniline with 1-methyl-1H-pyrazole-5-carbaldehyde. This reaction forms a Schiff base intermediate, 4-(((4-fluorophenyl)imino)methyl)-1-methyl-1H-pyrazol-5(4H)-one, through nucleophilic attack of the aniline’s amine group on the aldehyde’s carbonyl carbon.
Reaction Conditions :
- Solvent : Absolute ethanol
- Catalyst : Acetic acid (3 drops per 0.014 mol aldehyde)
- Molar Ratio : 4-fluoroaniline (0.020 mol) to aldehyde (0.014 mol)
- Temperature : Reflux (78°C)
- Time : 4–6 hours
Mechanistic Insights :
The acetic acid protonates the carbonyl oxygen, enhancing electrophilicity. The amine attacks the carbonyl, forming a tetrahedral intermediate that dehydrates to yield the imine.
Reduction of Imine to Secondary Amine
The Schiff base intermediate is reduced to the target compound using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). NaBH₄ in methanol at 0–25°C selectively reduces the C=N bond without affecting other functional groups.
Optimization Data :
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaBH₄ | MeOH | 0→25 | 72 |
| NaBH₃CN | THF | 25 | 85 |
The higher yield with NaBH₃CN is attributed to its stability in protic solvents and selective reactivity toward imines.
Reductive Amination
One-Pot Synthesis
Reductive amination bypasses the isolation of the Schiff base by combining condensation and reduction in a single step. This method uses 1-methyl-1H-pyrazole-5-carbaldehyde and 4-fluoroaniline with a borane-based reducing agent.
Protocol :
- Reagents :
- 1-Methyl-1H-pyrazole-5-carbaldehyde (1.0 equiv)
- 4-Fluoroaniline (1.2 equiv)
- Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)
- Solvent : Dichloromethane (DCM)
- Temperature : 25°C
- Time : 12 hours
Yield : 78% after column chromatography (silica gel, ethyl acetate/hexane 1:3).
Catalytic Hydrogenation
Palladium on carbon (Pd/C) under hydrogen gas (H₂) reduces the imine intermediate in situ. This method is scalable but requires pressurized equipment.
Conditions :
- Catalyst : 10% Pd/C (0.1 equiv)
- Pressure : 50 psi H₂
- Solvent : Ethanol
- Time : 6 hours
- Yield : 81%
Alkylation of 4-Fluoroaniline
Nucleophilic Substitution
5-(Chloromethyl)-1-methyl-1H-pyrazole reacts with 4-fluoroaniline in the presence of a base, forming the target compound via an SN2 mechanism.
Procedure :
- Reagents :
- 5-(Chloromethyl)-1-methyl-1H-pyrazole (1.0 equiv)
- 4-Fluoroaniline (1.5 equiv)
- Potassium carbonate (K₂CO₃, 2.0 equiv)
- Solvent : Dimethylformamide (DMF)
- Temperature : 80°C
- Time : 8 hours
- Yield : 68%
Limitations : Competing elimination reactions reduce yield, necessitating excess amine.
Mitsunobu Reaction
The Mitsunobu reaction couples 1-methyl-1H-pyrazol-5-methanol with 4-fluoroaniline using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Optimization :
| Alcohol (equiv) | DEAD (equiv) | PPh₃ (equiv) | Yield (%) |
|---|---|---|---|
| 1.0 | 1.2 | 1.2 | 65 |
| 1.2 | 1.5 | 1.5 | 73 |
This method avoids harsh conditions but is cost-prohibitive for large-scale synthesis.
Comparative Analysis of Methods
Table 1: Method Efficiency
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Condensation-Reduction | 85 | 98 | Moderate | Low |
| Reductive Amination | 78 | 95 | High | Medium |
| Alkylation | 68 | 90 | Low | Low |
| Mitsunobu | 73 | 97 | Low | High |
The condensation-reduction sequence offers the best balance of yield and cost, while reductive amination is preferred for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-fluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The pyrazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between 4-fluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline and related compounds:
Key Comparisons:
Substituent Effects: The pyrazolylmethyl group in the target compound may facilitate hydrogen bonding, influencing crystal packing or biological interactions . In contrast, analogs like 4-fluoro-N-(p-tolyl)aniline and 4-fluoro-N-(octan-2-yl)aniline prioritize aryl or alkyl substituents, altering solubility and electronic properties.
Synthetic Routes :
- Cross-coupling reactions, such as Buchwald−Hartwig amination, are effective for synthesizing fluoroaniline derivatives (e.g., 81% yield for 4d ). Similar methodologies could apply to the target compound.
- Purity levels of pyrazole-containing analogs (e.g., 95% for EN300-232582 ) suggest robust purification protocols, likely applicable to the target compound.
However, direct evidence is absent. Aliphatic chains (e.g., octanyl in ) may enhance membrane permeability, whereas the pyrazolylmethyl group could target specific enzyme pockets.
Analytical Characterization :
- NMR and MS are standard for confirming structures of N-substituted anilines . Elemental analysis (e.g., C, H, N within 0.1% of calculated values in ) ensures purity, a critical step for analogs.
Research Implications and Gaps
- Structural Insights : The pyrazole ring’s hydrogen-bonding capability and the fluorine’s electronic effects warrant crystallographic studies (e.g., using SHELX ) to elucidate packing motifs.
- Synthetic Optimization : Yields for analogs range widely (58–99% ), suggesting room for improving the target compound’s synthesis.
- Biological Screening : Pyrazole-containing compounds often show antimicrobial or kinase-inhibitory activity , but targeted assays are needed to confirm the bioactivity of this compound.
Q & A
Q. What are the common synthetic routes for 4-fluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline?
This compound is typically synthesized via reductive amination or nucleophilic substitution. For example, fluoroaniline derivatives can be prepared by reacting 4-fluoroaniline with a pyrazole-containing aldehyde under reducing conditions (e.g., NaBH₃CN) . Optimization of reaction parameters (e.g., solvent polarity, temperature) is critical to achieving high yields. Purity is confirmed via column chromatography and analytical techniques like NMR .
Q. How is the molecular structure of this compound characterized experimentally?
X-ray crystallography using programs like SHELXL (for refinement) and WinGX (for data processing) is employed to resolve crystal packing and bond geometries . Spectroscopic methods include:
- ¹H/¹³C NMR : To identify aromatic protons (δ 6.5–7.5 ppm) and methylene bridges (δ 3.5–4.5 ppm) .
- FTIR : Peaks at ~3400 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N/C=C vibrations) confirm functional groups .
Q. What analytical techniques ensure purity and identity during synthesis?
- HPLC : Monitors reaction progress and purity (>95% by area normalization) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 234.2) .
- Elemental Analysis : Confirms C, H, N, and F content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How do electronic effects of the fluorine substituent influence reactivity in cross-coupling reactions?
The para-fluoro group withdraws electron density via inductive effects, activating the aniline ring for electrophilic substitution. In Pd(II)-catalyzed reactions (e.g., with thioureas), fluorine enhances the electrophilicity of the metal center, accelerating ligand substitution kinetics. Comparative studies with non-fluorinated analogs show ~20% faster reaction rates .
Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?
Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from assay conditions or impurities. To address this:
Q. How can computational modeling predict hydrogen-bonding patterns in crystal structures?
Graph set analysis (as per Etter’s rules) identifies recurring motifs like D(2,2) chains or R₂²(8) rings. Software like Mercury (using .cif files) visualizes these interactions, while DFT calculations (e.g., B3LYP/6-31G*) optimize geometries and hydrogen bond energies .
Q. What challenges arise in substitution reactions involving steric hindrance from the pyrazole group?
The 1-methylpyrazole moiety creates steric bulk, slowing nucleophilic attack at the methylene bridge. Kinetic studies (e.g., stopped-flow UV-Vis) under pseudo-first-order conditions reveal rate constants (k₂) 3–5× lower than less-hindered analogs. Steric maps from X-ray data (e.g., using PLATON) quantify spatial constraints .
Q. How does this compound behave in coordination chemistry with transition metals?
The aniline nitrogen and pyrazole ring act as a bidentate ligand. In Pd(II) complexes, it forms square-planar geometries with bond lengths of ~2.05 Å (Pd-Nₐₙᵢₗᵢₙₑ) and ~1.98 Å (Pd-Nₚyrazole). Stability constants (log β) are determined via potentiometric titration .
Methodological Considerations
- Contradiction Analysis : Cross-reference crystallographic data (e.g., CCDC entries) with spectroscopic results to resolve structural ambiguities .
- Reaction Optimization : Use design of experiments (DoE) to screen solvent/base combinations for improved yields .
- Data Reproducibility : Share raw diffraction data (.hkl files) and NMR spectra (.fid files) in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
